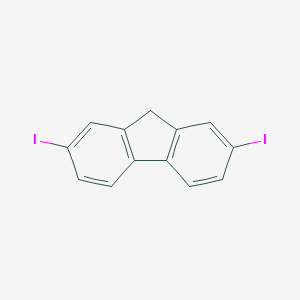

2,7-Diiodo-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-diiodo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGCTPMBCOCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348296 | |

| Record name | 2,7-Diiodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-28-3 | |

| Record name | 2,7-Diiodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2,7-Diiodo-9H-fluorene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Diiodo-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-Diiodo-9H-fluorene, a critical building block in materials science and organic synthesis. The document details a reliable and field-proven protocol for the direct electrophilic iodination of 9H-fluorene, elucidating the causal chemistry behind the procedural steps. Furthermore, it establishes a robust framework for the structural and purity verification of the final product through a suite of analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this key intermediate.

Introduction: The Strategic Importance of 2,7-Diiodo-9H-fluorene

9H-fluorene and its derivatives are a cornerstone of modern materials chemistry, finding applications in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and advanced polymers. The functionalization of the fluorene core at the 2 and 7 positions is particularly crucial for tuning its electronic and photophysical properties. 2,7-Diiodo-9H-fluorene (C₁₃H₈I₂) serves as a versatile precursor, where the iodo-substituents act as excellent leaving groups for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex conjugated systems.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the synthesis, emphasizing the rationale behind reagent selection and reaction conditions to ensure reproducibility and high yield.

Synthesis via Electrophilic Aromatic Iodination

The preparation of 2,7-Diiodo-9H-fluorene is most effectively achieved through the direct electrophilic iodination of the fluorene backbone. While other routes, such as the Sandmeyer reaction using 2,7-diaminofluorene, exist, they are often plagued by low yields (10-15%) and the high toxicity of the starting materials, making direct iodination the preferred industrial and laboratory method.[1]

The Underlying Mechanism: Activating Molecular Iodine

Molecular iodine (I₂) itself is a relatively weak electrophile and does not readily react with the electron-rich aromatic rings of fluorene. The core of this synthesis lies in the in-situ generation of a highly reactive iodinating species, often denoted as I⁺ or a related polarized complex. This is accomplished by using molecular iodine in the presence of a potent oxidizing agent. The oxidizing system creates a powerful electrophile that readily attacks the electron-rich 2 and 7 positions of the fluorene nucleus, which are activated by the fused benzene rings.

Experimental Protocol: Iodination with I₂ and Nitric/Sulfuric Acid

This protocol is adapted from a well-established procedure that provides a reliable yield of the desired product.[1] The use of fuming nitric acid is critical; substitution with standard 70% nitric acid results predominantly in the formation of the mono-substituted 2-iodofluorene.[1]

Caption: Synthetic workflow for 2,7-Diiodo-9H-fluorene.

| Parameter | Value | Rationale / Notes |

| Reactants | ||

| 9H-Fluorene | 16.60 g (0.1 mol) | The aromatic substrate.[1] |

| Iodine (finely divided) | 25.4 g (0.1 mol) | Provides two iodine atoms per fluorene molecule.[1] |

| Solvent | ||

| Glacial Acetic Acid | 400 mL | Serves as the reaction solvent.[1] |

| Oxidizing Agent | ||

| Red Fuming Nitric Acid | 2 mL | Critical for generating the electrophilic iodinating species.[1] |

| Sulfuric Acid (96%) | 20 mL | Acts as a catalyst and dehydrating agent.[1] |

| Reaction Conditions | ||

| Temperature | 30-35 °C | Controlled with a water bath to prevent side reactions.[1] |

| Reaction Time | 30 min | Sufficient for the reaction to proceed to completion.[1] |

| Expected Yield | ~50% (purified) | Yield after purification.[1] |

-

Preparation: In a suitable round-bottom flask equipped with a magnetic stirrer, combine 9H-fluorene (16.60 g, 0.1 mol), finely divided iodine (25.4 g, 0.1 mol), and 400 mL of glacial acetic acid.[1]

-

Oxidizer Addition: In a separate beaker, carefully prepare the oxidizing mixture by adding 2 mL of red fuming nitric acid to 20 mL of concentrated sulfuric acid. Add this mixture dropwise to the stirred fluorene solution over a period of 25 minutes.[1]

-

Reaction: Maintain the reaction mixture's temperature between 30-35 °C using a water bath for a total of 30 minutes.[1]

-

Precipitation: Dilute the reaction mixture with 2.5 L of distilled water. A precipitate will form.[1]

-

Crude Product Isolation: Collect the precipitate by vacuum filtration.

-

Work-up/Washing:

-

Wash the filter cake with 50 mL of cold acetic acid. This is a critical step to remove any unreacted fluorene, which is more soluble in acetic acid than the di-iodinated product.[1]

-

Wash with 100 mL of a 5% potassium iodide (KI) solution. This helps to solubilize any remaining unreacted iodine.[1]

-

Wash with 100 mL of a 5% sodium thiosulfate (Na₂S₂O₃) solution. This step neutralizes any residual oxidizing agents and removes trace iodine by reducing it to colorless iodide (I⁻).[1]

-

Finally, wash the precipitate thoroughly with distilled water to remove residual salts and acids.[1]

-

-

Drying: Air dry the resulting solid to a constant weight.[1]

-

Purification:

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2,7-Diiodo-9H-fluorene. The following properties and spectroscopic data serve as benchmarks for a successful synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow / straw-colored needles | [1] |

| Molecular Formula | C₁₃H₈I₂ | [2] |

| Molecular Weight | 418.01 g/mol | [2] |

| Melting Point | 210-212 °C / 216-218 °C | [1] |

| CAS Number | 16218-28-3 | [2] |

Spectroscopic Validation

NMR is the most powerful tool for unambiguous structural elucidation of the target molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H-NMR Spectrum: The proton NMR provides a distinct fingerprint based on the chemical environment of the hydrogen atoms. The high symmetry of the C₂ᵥ point group in 2,7-Diiodo-9H-fluorene results in a simplified spectrum.

-

δ ~3.82 ppm (singlet, 2H): Corresponds to the two protons on the C9 methylene bridge.[1]

-

δ ~7.54 ppm (doublet, 2H): Aromatic protons at positions 4 and 5.[1]

-

δ ~7.72 ppm (doublet, 2H): Aromatic protons at positions 3 and 6.[1]

-

δ ~7.82 ppm (singlet, 2H): Aromatic protons at positions 1 and 8, adjacent to the iodine atoms.[1]

-

-

¹³C-NMR Spectrum: The carbon NMR confirms the carbon framework and the successful iodination.

-

δ ~36.2 ppm: C9 methylene carbon.[1]

-

δ ~92.4 ppm: Key signal indicating the C2 and C7 carbons directly bonded to iodine. The strong shielding effect of iodine shifts this signal significantly upfield compared to unsubstituted aromatic carbons.[1]

-

δ ~121.5, 134.1, 135.9, 140.3, 144.8 ppm: Signals corresponding to the remaining aromatic carbons.[1]

-

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at a mass-to-charge ratio (m/z) of approximately 418, corresponding to the molecular weight of C₁₃H₈I₂.[2]

IR spectroscopy helps to identify the functional groups present in the molecule. While not as structurally definitive as NMR for this compound, it serves as a good quality check.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the C9 methylene group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

Below 600 cm⁻¹: The C-I stretching vibration is expected in the far-IR region.

Conclusion

This guide outlines a robust and well-vetted methodology for the synthesis of high-purity 2,7-Diiodo-9H-fluorene. By understanding the chemical principles behind each step—from the necessity of a strong oxidizing agent to the specific functions of the washing protocol—researchers can confidently reproduce this synthesis. The detailed characterization data provided serves as a reliable benchmark for validating the final product, ensuring its suitability for downstream applications in the synthesis of novel organic materials and complex molecules.

References

- Bansal, R. C., Eisenbraun, E. J., & Ryba, R. J. (1987). THE IODINATION OF FLUORENE TO 2,7-DIIODOFLUORENE.

- McKillop, A., & Kemp, D. (1970). Iodination of Acenaphthene and Fluorene with Iodine–Peracetic Acid. Journal of the Chemical Society C: Organic, 1867-1869.

-

PubChem. (n.d.). 2,7-Diiodo-9H-fluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2009). THE IODINATION OF FLUORENE TO 2,7-DIIODOFLUORENE. Organic Preparations and Procedures International, 19(2-3). [Link]

-

ElectronicsAndBooks. (n.d.). THE IODINATION OF FLUORENE TO 2,7-DIIODOFLUORENE. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dibromofluorene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

discovery and history of fluorene-based monomers

An In-depth Technical Guide to the Discovery and History of Fluorene-Based Monomers

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and evolution of fluorene-based monomers. From its incidental discovery in coal tar to its current status as a cornerstone of organic electronics, we will explore the key scientific milestones, synthetic innovations, and the underlying chemical principles that have established fluorene as a uniquely versatile molecular scaffold.

Part 1: The Genesis of a Scaffold: The Discovery of Fluorene

The story of fluorene begins not with a targeted search, but with an accidental discovery. In 1867, the French chemist Marcellin Berthelot first isolated and identified the compound from the distillation of coal tar, a complex mixture of hydrocarbons.[1][2] Initially, it was just another polycyclic aromatic hydrocarbon (PAH) among many found in this industrial byproduct.[1][3]

The compound, with the chemical formula (C₆H₄)₂CH₂, presents as white crystals with an aromatic scent similar to naphthalene.[1] Its name, "fluorene," is derived from its characteristic violet fluorescence under ultraviolet light, a property that hinted at its future potential in optoelectronics, though the element fluorine is not part of its structure.[1]

Structurally, the fluorene molecule is a rigid, planar system composed of two benzene rings fused to a central five-membered ring.[1][3] This planarity and extended π-conjugation are fundamental to the electronic properties that would later be exploited. Early synthetic routes, such as the dehydrogenation of diphenylmethane, were developed, but for commercial purposes, coal tar remained the primary source.[1][2] For decades, fluorene remained a chemical curiosity with few direct applications beyond being a precursor for some dyes and pharmaceuticals.[1] The true potential of the molecule lay dormant, waiting for the development of synthetic methods to transform it from a simple hydrocarbon into a functional monomer.

Part 2: From Inert Hydrocarbon to Functional Monomer: The Art of Synthesis

The transformation of fluorene into a versatile class of monomers hinged on overcoming two major challenges: poor solubility and the lack of reactive sites for polymerization. The solutions to these problems reside in the unique chemistry of the C9 and C2/C7 positions of the fluorene core.

The C9 Position: A Gateway to Solubility and Stability

The key to functionalizing the fluorene molecule is the methylene bridge at the C9 position. The two protons at this position are surprisingly acidic for a hydrocarbon (pKa ≈ 22.6 in DMSO) because their removal results in a highly stable, aromatic fluorenyl anion (C₁₃H₉⁻).[1] This deprotonation creates a powerful nucleophile, providing a reactive handle to attach other chemical groups.

The most critical modification at the C9 position was the introduction of long alkyl chains (e.g., hexyl, octyl). The parent polyfluorene polymer is a rigid, intractable material that is insoluble in common solvents. By attaching two flexible alkyl chains to the C9 carbon, chemists were able to dramatically increase the solubility of both the monomers and the resulting polymers.[4] This breakthrough was essential for enabling solution-based processing, a requirement for fabricating large-area electronic devices like displays and solar cells.

The C2 and C7 Positions: Enabling Polymerization

With solubility addressed, the next challenge was to create points of attachment for building a polymer chain. The most synthetically accessible and effective positions for polymerization are the C2 and C7 carbons on the outer benzene rings. Through electrophilic aromatic substitution reactions, typically bromination, these sites can be functionalized with halogens.

The resulting molecule, a 2,7-dihalo-9,9-dialkylfluorene , is the archetypal fluorene-based monomer. The bromine atoms serve as excellent leaving groups for modern cross-coupling reactions, allowing for the controlled and efficient formation of carbon-carbon bonds to link monomers into a long polymer chain.[4][5]

Experimental Protocol: Synthesis of a Cornerstone Monomer, 2,7-Dibromo-9,9-dihexylfluorene

This two-step protocol outlines a common and reliable method for synthesizing a foundational fluorene-based monomer.

Step 1: Bromination of Fluorene to 2,7-Dibromofluorene

-

Reactants: Dissolve fluorene (1.0 eq) in a suitable halogenated solvent such as carbon tetrachloride (CCl₄).[5]

-

Brominating Agent: Add copper (II) bromide on alumina (a solid-phase brominating agent) to the solution.[5]

-

Reaction: Stir the mixture at reflux for approximately 5 hours. The solid support facilitates the reaction and simplifies workup.

-

Workup: Cool the reaction to room temperature. Filter off the solid material and wash it with fresh CCl₄.

-

Purification: Dry the combined organic solution over magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product. Recrystallize from a mixture of ethyl acetate and hexane to obtain pure 2,7-dibromofluorene as pale yellow crystals.[5]

Step 2: Dialkylation of 2,7-Dibromofluorene

-

Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2,7-dibromofluorene (1.0 eq) to a 50% (w/w) aqueous solution of potassium hydroxide (KOH).[6]

-

Catalyst: Add a phase-transfer catalyst, such as Aliquat 336 (a few mol %), to facilitate the reaction between the organic and aqueous phases.[6]

-

Alkylation: Heat the suspension to 85°C. Add 1-bromohexane (excess, >2.0 eq) dropwise to the vigorously stirred mixture.[4][6]

-

Reaction: Once the addition is complete, continue stirring the reaction at 85°C overnight.

-

Workup: Allow the mixture to cool to room temperature. Add dichloromethane (CH₂Cl₂) to dissolve the organic product and separate the phases. Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography or recrystallization to yield pure 2,7-dibromo-9,9-dihexylfluorene.

Visualization: Synthetic Pathway to a Key Monomer

Caption: Synthetic route to 2,7-dibromo-9,9-dihexylfluorene.

Part 3: Building the Backbone: The Era of Polyfluorenes

With a robust library of functionalized monomers in hand, the focus shifted to polymerization. Early efforts in the 1970s and 1980s, such as oxidative polymerization using catalysts like aluminum chloride or iron(III) chloride, and electropolymerization, provided the first fluorene-based polymers.[7] However, these methods offered poor control over the polymer's structure and regularity, and the resulting materials were often insoluble, limiting their characterization and use.[7]

The true revolution in polyfluorene synthesis came with the application of palladium-catalyzed cross-coupling reactions in the 1990s. Methods like the Suzuki coupling polymerization became the gold standard.[8][9] This technique involves the reaction between a di-halo fluorene monomer (like 2,7-dibromo-9,9-dialkylfluorene) and a di-boronic acid or di-boronic ester fluorene monomer in the presence of a palladium catalyst and a base.[8][9][10][11]

The Suzuki polymerization offered unprecedented control, enabling the synthesis of well-defined, high molecular weight polyfluorenes with high purity.[8][12] Crucially, it also opened the door to copolymerization , where fluorene monomers are reacted with other aromatic monomers.[13][14] This strategy allows for the precise tuning of the final polymer's electronic and optical properties, such as its energy levels (HOMO/LUMO) and the color of its light emission.[7] This tunability is the primary reason for the widespread success of polyfluorenes in electronic devices.

Visualization: Suzuki Polycondensation of Fluorene Monomers

Caption: General scheme for Suzuki polymerization to form polyfluorene.

Part 4: Applications and Historical Milestones

The development of soluble, well-defined polyfluorenes catalyzed a surge of research into their applications, primarily in the burgeoning field of organic electronics.[15]

-

Organic Light-Emitting Diodes (OLEDs): This is the most prominent application. Polyfluorenes are highly efficient blue light emitters, a color that is notoriously difficult to achieve with stability in organic materials.[16] Their high photoluminescence quantum efficiency, excellent thermal stability, and tunable emission have made them essential materials for full-color displays and solid-state lighting.[7][16][17][18]

-

Organic Photovoltaics (OPVs): In solar cells, fluorene-based copolymers are often used as the electron-donating material in the active layer, where sunlight is converted into electricity.[13][14] Their strong absorption of light and good charge transport properties contribute to device efficiency.

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the polyfluorene backbone facilitates efficient charge transport, making these materials suitable for use as the semiconducting channel in transistors.[19][20]

-

Fluorescent Sensors and Bioimaging: Beyond electronics, the inherent fluorescence of fluorene derivatives has been harnessed to create highly sensitive chemical sensors and fluorescent probes for biological imaging applications.[2][21]

Visualization: Timeline of Fluorene Development

Caption: Key milestones in the history of fluorene-based materials.

Data Summary: Key Fluorene-Based Monomers

| Monomer Name | Chemical Formula | Molar Mass ( g/mol ) | Key Reactive Sites | Primary Application / Role |

| 9H-Fluorene | C₁₃H₁₀ | 166.22 | C9-H (acidic) | Starting material for all derivatives |

| 2,7-Dibromo-9,9-dihexylfluorene | C₂₅H₃₂Br₂ | 520.33 | C2-Br, C7-Br | Workhorse monomer for Suzuki/Yamamoto polymerization |

| 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | C₄₁H₅₆B₂O₄ | 646.51 | Boronic Esters | Coupling partner for di-halo monomers in Suzuki reactions |

Conclusion

The journey of fluorene from an obscure component of coal tar to a high-performance building block for advanced materials is a testament to the power of synthetic chemistry. The strategic functionalization of its molecular core unlocked its immense potential, providing a scaffold that is simultaneously rigid and soluble, electronically active and chemically versatile. Today, fluorene-based monomers are indispensable tools for researchers developing next-generation electronics, sensors, and biomedical technologies, and their history serves as a compelling case study in how fundamental chemical discovery fuels technological innovation.

References

-

Wikipedia. Fluorene. [Link]

-

ResearchGate. Fluorene-based polymers-preparation and applications | Request PDF. [Link]

-

PubMed. Synthesis of fluorene-based semiconducting copolymers for organic solar cells. [Link]

-

Ingenta Connect. Synthesis of Fluorene-Based Semiconducting Copolymers for Organic Solar Cells. [Link]

-

ResearchGate. Common and novel precursors and synthetic methods of fluorene and its derivatives. [Link]

-

ACS Publications. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity | ACS Omega. [Link]

-

PubMed. Well-defined novel fluorene-containing polymers: synthesis, fluorescent properties, and micellar nanoparticles. [Link]

-

ResearchGate. Polymerization of fluorene-based monomers modified with thiavinylidene structure at 9-position and their optical properties | Request PDF. [Link]

-

Wikipedia. Polyfluorene. [Link]

-

RSC Publishing. Progress in the Suzuki polycondensation of fluorene monomers. [Link]

-

DigitalCommons@URI. Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. [Link]

-

Scribd. Fluorene-Based Π-Conjugated Molecules for OLED Applications | PDF. [Link]

-

ResearchGate. Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols | Request PDF. [Link]

-

RSC Publishing. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. [Link]

-

Semantic Scholar. Progress in the Suzuki polycondensation of fluorene monomers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorene Derivatives for Advanced OLED Displays. [Link]

-

MDPI. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. [Link]

-

DigitalCommons@URI. Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. [Link]

-

ACS Publications. Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield | ACS Polymers Au. [Link]

-

Ningbo Innopharmchem. The Chemistry of 2-Bromo-9,9-dihexylfluorene: Properties and Synthesis for R&D. [Link]

-

Wikipedia. Organic electronics. [Link]

-

Cambridge Core. Polyfluorenes as Organic Semiconductors for Polymeric Field Effect Transistors | MRS Online Proceedings Library (OPL). [Link]

-

ResearchGate. Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics | Request PDF. [Link]

-

Cambridge University Press & Assessment. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics. [Link]

-

ResearchGate. A Perspective on Synthesis and Applications of Fluorenones.

-

ResearchGate. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. [Link]

-

ResearchGate. OptoElectronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes | Request PDF. [Link]

-

ResearchGate. (PDF) Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. [Link]

-

ResearchGate. Preparation of 9,9-dihexyl-2,7-dibromofluorene and 9,9-dihexylfluoren-2,7-yldiboronic acid. [Link]

-

FooDB. Showing Compound Fluorene (FDB007671). [Link]

-

Organic Chemistry Portal. Fluorenone synthesis. [Link]

-

Human Metabolome Database. Showing metabocard for Fluorene (HMDB0252355). [Link]

-

Study.com. Fluorene | Overview, Polarity & Structure. [Link]

-

RSC Publishing. Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. [Link]

-

ACS Publications. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives | ACS Catalysis. [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Fluorene (FDB007671) - FooDB [foodb.ca]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]

- 7. Polyfluorene - Wikipedia [en.wikipedia.org]

- 8. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. "Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, " by Daniel R. Jones, Ryan Vallee et al. [digitalcommons.uri.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Fluorene-Based Semiconducting Copolymers for Organic...: Ingenta Connect [ingentaconnect.com]

- 15. Organic electronics - Wikipedia [en.wikipedia.org]

- 16. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics [cambridge.org]

- 17. scribd.com [scribd.com]

- 18. mdpi.com [mdpi.com]

- 19. Polyfluorenes as Organic Semiconductors for Polymeric Field Effect Transistors | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Properties of 2,7-Diiodo-9H-fluorene

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2,7-Diiodo-9H-fluorene, a key intermediate in the synthesis of advanced organic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide offers a thorough examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule.

Introduction

2,7-Diiodo-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of iodine atoms at the 2 and 7 positions significantly influences the electronic properties, reactivity, and solid-state packing of the fluorene core. These modifications make it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 2,7-Diiodo-9H-fluorene, as well as for understanding its photophysical properties. This guide provides a detailed interpretation of its spectral data, drawing upon established principles and comparative data from related fluorene derivatives.

Molecular Structure and Spectroscopic Correlation

The structure of 2,7-Diiodo-9H-fluorene, with its C₂ symmetry, dictates the appearance of its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure and atom numbering of 2,7-Diiodo-9H-fluorene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H8 | ~7.7 | d | ~8.0 |

| H3, H6 | ~7.6 | dd | ~8.0, ~1.8 |

| H4, H5 | ~7.5 | d | ~1.8 |

| H9 | ~3.9 | s | - |

Interpretation:

-

Aromatic Protons (H1-H8): The aromatic protons are expected to resonate in the downfield region (7.5-7.8 ppm) due to the deshielding effect of the aromatic ring current.

-

H1 and H8: These protons are ortho to the iodine-substituted carbons and are expected to appear as a doublet due to coupling with H3 and H6, respectively.

-

H3 and H6: These protons are coupled to both H1/H8 and H4/H5, leading to a doublet of doublets.

-

H4 and H5: These protons are meta to the iodine substituents and will likely appear as a doublet due to coupling with H3 and H6.

-

-

Methylene Protons (H9): The two protons at the C9 position are chemically equivalent and are expected to appear as a sharp singlet around 3.9 ppm. This chemical shift is characteristic of the methylene bridge in the fluorene system.

The substitution of bromine with iodine is expected to cause a slight upfield shift of the aromatic protons due to the lower electronegativity of iodine compared to bromine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the C₂ symmetry of 2,7-Diiodo-9H-fluorene, a total of seven distinct carbon signals are expected. PubChem lists a ¹³C NMR spectrum for this compound, and while the detailed peak list is not provided, the expected chemical shifts can be inferred from data for similar fluorene derivatives.[1]

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C8 | ~129 |

| C2, C7 | ~95 |

| C3, C6 | ~138 |

| C4, C5 | ~121 |

| C4a, C5a | ~142 |

| C4b, C8a | ~145 |

| C9 | ~37 |

Interpretation:

-

Iodine-Substituted Carbons (C2, C7): The most significant feature in the ¹³C NMR spectrum is the upfield shift of the carbons directly bonded to iodine, expected to appear around 95 ppm. This is due to the "heavy atom effect" of iodine.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 120-145 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the iodine atoms.

-

Methylene Carbon (C9): The C9 carbon of the methylene bridge is expected to have a chemical shift of approximately 37 ppm, which is characteristic of sp³-hybridized carbons in such a strained ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,7-Diiodo-9H-fluorene is characterized by vibrations of the aromatic core and the carbon-iodine bonds.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1610-1580 | Aromatic C=C stretch | Medium-Strong |

| 1480-1440 | Aromatic C=C stretch | Medium-Strong |

| ~880 | Out-of-plane C-H bend | Strong |

| ~550 | C-I stretch | Medium |

Interpretation:

-

Aromatic C-H Stretching: The sharp bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

-

Aromatic C=C Stretching: The absorptions in the 1610-1440 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the fluorene backbone.

-

Out-of-Plane C-H Bending: A strong band around 880 cm⁻¹ is expected, corresponding to the out-of-plane bending of the C-H bonds, which is indicative of the substitution pattern on the aromatic rings.

-

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically around 550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 2,7-Diiodo-9H-fluorene is governed by the π-π* electronic transitions within the conjugated fluorene system. The position of the absorption maximum (λmax) is sensitive to the substituents on the aromatic core.

For the related 2,7-dibromofluorene, an absorption maximum is observed at approximately 311 nm.[2] Due to the heavier halogen effect, a slight bathochromic (red) shift is anticipated for 2,7-Diiodo-9H-fluorene.

Predicted UV-Vis Absorption Data (in Dichloromethane)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~315-320 | ~25,000 |

Interpretation:

The strong absorption in the UV region is characteristic of the extended π-conjugated system of the fluorene molecule. The position of the absorption maximum makes this compound and its derivatives suitable for applications in organic electronics, where absorption of UV and blue light is often desired.

Experimental Protocols

To obtain high-quality spectroscopic data for 2,7-Diiodo-9H-fluorene, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,7-Diiodo-9H-fluorene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2,7-Diiodo-9H-fluorene in a UV-grade solvent such as dichloromethane or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Record the spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

Workflow for Spectroscopic Characterization

The following diagram outlines the logical workflow for the complete spectroscopic characterization of 2,7-Diiodo-9H-fluorene.

Caption: Workflow for the synthesis and spectroscopic characterization of 2,7-Diiodo-9H-fluorene.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic properties of 2,7-Diiodo-9H-fluorene. By combining theoretical principles with comparative data from analogous compounds, we have established a detailed framework for the interpretation of its NMR, FT-IR, and UV-Vis spectra. The provided protocols and workflows serve as a practical resource for researchers working with this important class of organic materials. The accurate and thorough spectroscopic characterization of 2,7-Diiodo-9H-fluorene is a critical step in the development of next-generation organic electronic devices.

References

Theoretical Framework for Analyzing the Electronic Properties of 2,7-Diiodo-9H-fluorene: A Computational Approach

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2,7-Diiodo-9H-fluorene, a pivotal molecular building block in the field of organic electronics. While fluorene and its derivatives are widely recognized for their robust thermal stability, high photoluminescence efficiency, and excellent charge transport properties, the specific influence of heavy-atom substitution with iodine at the C-2 and C-7 positions warrants a detailed computational analysis.[1][2][3] This document serves as a guide for researchers and scientists, detailing the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, and optical characteristics of this molecule. We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of frontier molecular orbitals (HOMO/LUMO), absorption spectra, and charge transport parameters. The protocols and analyses presented herein are designed to be self-validating, providing a robust foundation for predicting material performance and guiding the rational design of novel fluorene-based materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[4][5]

Introduction: The Significance of Substituted Fluorenes

The 9H-fluorene core is a cornerstone of modern organic electronics due to its rigid, planar biphenyl structure, which promotes efficient π-conjugation.[1] This inherent architecture leads to desirable characteristics such as high thermal stability and strong blue fluorescence, making fluorene derivatives prime candidates for emissive and charge-transporting layers in OLEDs.[4][5][6] The electronic properties of the fluorene system can be systematically tuned by introducing functional groups at various positions, with the C-2 and C-7 positions being particularly influential on the molecule's overall π-conjugated system.[2][6]

Substitution at these positions with different electron-donating or electron-withdrawing groups allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7] This tuning is critical for optimizing charge injection and transport, as well as for shifting the emission color of the material.[6][7]

2,7-Diiodo-9H-fluorene (C₁₃H₈I₂) is a key intermediate in the synthesis of more complex fluorene-based materials.[8] The iodine atoms serve as versatile reactive sites for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the extension of the conjugated system by attaching various aryl or ethynyl groups.[2][4] Beyond its synthetic utility, the presence of heavy iodine atoms is expected to significantly modulate the electronic and photophysical properties of the fluorene core through both inductive and resonance effects, as well as spin-orbit coupling (the "heavy-atom effect"). A thorough theoretical understanding of the electronic landscape of this foundational molecule is therefore essential for predicting the properties of its more complex derivatives and for designing next-generation organic electronic materials.

Theoretical and Computational Methodologies

To accurately model the electronic properties of 2,7-Diiodo-9H-fluorene, a multi-step computational workflow grounded in quantum chemistry is required. The primary tools for this investigation are Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state phenomena.

Causality of Method Selection

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium to large organic molecules. It offers an excellent balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation in terms of the electron density. For studying the geometry, stability, and frontier orbitals of fluorene derivatives, DFT has proven to be highly reliable.[1][9]

-

Functional and Basis Set Selection: The choice of the functional and basis set is critical for obtaining meaningful results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and well-validated choice for organic molecules, as it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and electronic structures.[1][9]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), is typically employed.[10] This set provides a flexible description of the valence electrons for carbon and hydrogen. For the iodine atoms, it is crucial to use a basis set that includes effective core potentials (ECPs), such as LANL2DZ, to account for relativistic effects inherent to heavy elements.

-

-

Time-Dependent DFT (TD-DFT): To investigate the optical properties, such as the UV-Vis absorption spectrum, TD-DFT is the standard method.[2][4] It calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of the absorption spectrum by identifying transitions from the ground state to various excited states (e.g., S₀ → S₁).[11]

Step-by-Step Computational Protocol

-

Structure Input: The initial 3D structure of 2,7-Diiodo-9H-fluorene is constructed using molecular modeling software. The CAS number for this molecule is 16218-28-3.[12]

-

Geometry Optimization: A full geometry optimization is performed using DFT (e.g., B3LYP/6-311G(d,p) for C, H and LANL2DZ for I). This step finds the lowest energy conformation of the molecule, providing accurate bond lengths and angles.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Ground-State Electronic Property Analysis: From the optimized structure, several key properties are extracted:

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides a first approximation of the molecule's excitability and chemical stability.[7][13]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment is calculated to understand the molecule's polarity.

-

-

Excited-State Calculations (TD-DFT): Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, oscillator strengths, and compositions of the first several singlet excited states. This data is used to simulate the UV-Vis absorption spectrum.[11]

Caption: Computational workflow for analyzing 2,7-Diiodo-9H-fluorene.

Analysis of Electronic Properties

Molecular Geometry and Stability

The geometry optimization is expected to confirm the characteristic rigid and planar structure of the fluorene core. The introduction of iodine atoms at the 2 and 7 positions is not predicted to cause significant ring strain, thus maintaining the molecule's overall structural stability.[1] The C-I bond lengths will be a key output, providing insight into the nature of the carbon-halogen interaction.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.[7][13]

-

HOMO: For fluorene systems, the HOMO is typically a π-orbital delocalized across the entire aromatic framework. It represents the ability to donate an electron.

-

LUMO: The LUMO is correspondingly a π*-orbital, also delocalized, and represents the ability to accept an electron.[14]

-

Influence of Iodine: Halogens can exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For iodine, the inductive effect generally dominates, which is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted fluorene. This stabilization can enhance the material's resistance to oxidative degradation.

-

HOMO-LUMO Gap (ΔE): The energy gap is a critical indicator of the material's color and electronic properties. A larger gap typically corresponds to blue emission and greater kinetic stability.[13] The introduction of iodine is anticipated to slightly decrease the HOMO-LUMO gap compared to fluorine or chlorine, potentially red-shifting the absorption and emission spectra.

Caption: Effect of iodine substitution on fluorene's frontier orbitals.

Table 1: Predicted Electronic Properties of 2,7-Diiodo-9H-fluorene

| Property | Predicted Trend/Value | Significance |

|---|---|---|

| HOMO Energy | Stabilized (Lower energy vs. fluorene) | Relates to ionization potential and hole injection barrier. |

| LUMO Energy | Stabilized (Lower energy vs. fluorene) | Relates to electron affinity and electron injection barrier. |

| HOMO-LUMO Gap (ΔE) | Smaller than unsubstituted fluorene | Determines the primary absorption/emission wavelength.[7] |

| Dipole Moment | Non-zero, but small | Symmetrical substitution should result in a low overall polarity. |

| Primary Absorption (λmax) | π → π* transition | Corresponds to the HOMO → LUMO electronic transition. |

Optical Properties

The TD-DFT calculations will predict the UV-Vis absorption spectrum. For 2,7-disubstituted fluorene derivatives, the lowest energy absorption band, which is the most significant for optoelectronic applications, typically corresponds to the HOMO→LUMO transition.[4] The calculated maximum absorption wavelength (λmax) and its oscillator strength indicate the color and intensity of the absorption. Symmetrically substituted fluorenes often exhibit strong blue emission with high quantum yields.[3][6]

Charge Transport Properties

While a full analysis of charge transport requires solid-state calculations, key insights can be derived from the single-molecule properties. Efficient charge transport in organic materials relies on both intramolecular properties and intermolecular electronic coupling.[15]

-

Reorganization Energy: This is the energy required for the molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for efficient charge hopping between molecules. DFT calculations can be used to compute this parameter.

-

Intermolecular Packing: The tendency of planar molecules like fluorene to form π-π stacks in the solid state is crucial for charge transport.[15][16] While beyond the scope of this guide's protocol, it is important to note that the iodine substituents can influence crystal packing, thereby affecting the bulk charge mobility of the material.

Conclusion

The theoretical study of 2,7-Diiodo-9H-fluorene through a robust computational workflow provides indispensable insights into its fundamental electronic and optical properties. By employing DFT and TD-DFT, researchers can accurately predict the molecule's geometry, frontier orbital energies, and absorption characteristics. The analysis indicates that iodine substitution at the 2,7-positions effectively stabilizes the HOMO and LUMO energy levels, which is beneficial for material stability, while also tuning the energy gap. This foundational knowledge is critical for the rational design of more complex polymers and small molecules derived from this versatile building block, accelerating the development of high-performance materials for OLEDs, organic sensors, and other advanced electronic applications.

References

- Alrubaie, I. (2025). In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications. Cognizance Journal of Multidisciplinary Studies, 5(4), 792-802.

- ResearchGate. (2025). In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications.

-

MDPI. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(20), 4918. [Link]

-

PubMed. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(20), 4918. [Link]

- ResearchGate. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications.

-

ACS Publications. (2021). Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. The Journal of Physical Chemistry A, 125(45), 9845–9858. [Link]

-

PubMed Central. (n.d.). 9H-Fluorene Molecular System: Coupling between Benzene Rings and Stereoelectronic Effects. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s: For Application as Blue Light-Emitting Diode. ResearchGate. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. Journal of Chemical Sciences. [Link]

-

ResearchGate. (2011). Tuning HOMO–LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties. ResearchGate. [Link]

-

Banaras Hindu University. (n.d.). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. [Link]

-

ResearchGate. (2009). Geometry representation of the HOMO and LUMO for fluorene with a) n = 1 and b) one oligomer with n = 8 using the PM3 method. ResearchGate. [Link]

-

MDPI. (n.d.). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules. [Link]

-

ACS Publications. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules. [Link]

-

Frontiers. (n.d.). Computational Design of Macrocyclic Molecules. Frontiers in Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. [Link]

-

Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. [Link]

-

ResearchGate. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate. [Link]

-

ResearchGate. (n.d.). Theoretical study on the electrochemical behavior of 2,7-Diaminofluorene. ResearchGate. [Link]

-

ResearchGate. (2025). Absorption and Emission Study of 2',7'-Difluorofluorescein and Its Excited-State Buffer-Mediated Proton Exchange Reactions. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Excited State Dynamics of Dibenzothiophene Derivatives. [Link]

-

ResearchGate. (2024). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 2,7-Dibromofluorene. [Link]

-

PubMed Central. (n.d.). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. [Link]

-

ACS Publications. (n.d.). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Omega. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of 2,7-Dibromo-9,9-difluoro-9H-fluorene in Material Science. [Link]

-

OUCI. (n.d.). Comparative Study of the Oxidation of Fluorene and 9,9-Disubstituted Fluorenes and Their Related 2,7'-Dimers and Trimer. [Link]

-

ResearchGate. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 20.210.105.67 [20.210.105.67]

- 4. mdpi.com [mdpi.com]

- 5. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,7-二碘芴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 16. 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene] - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Iodinated Fluorene Derivatives: A Technical Guide for Advanced Material and Drug Discovery

Abstract

Fluorene, a rigid and planar polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of advanced organic materials. Its derivatives are integral to a multitude of applications, from vibrant organic light-emitting diodes (OLEDs) to efficient solar cells and sensitive biological probes. This technical guide delves into a specific and highly versatile class of these compounds: iodinated fluorene derivatives. The introduction of iodine atoms onto the fluorene core is not a trivial modification; it is a strategic choice that unlocks a wealth of synthetic possibilities and imparts unique photophysical properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and cutting-edge applications of iodinated fluorene derivatives. We will explore the causality behind experimental choices, provide detailed protocols for key reactions, and present data-driven insights into their performance across various domains.

The Fluorene Scaffold: A Foundation of Versatility

The fluorene moiety, with its biphenyl unit bridged by a methylene group, offers a unique combination of structural rigidity, high thermal stability, and efficient charge transport properties.[1][2] These intrinsic characteristics make fluorene-based molecules highly sought after in organic electronics.[3] The C9 position of the fluorene core is readily functionalized, typically with alkyl chains to enhance solubility and processability, preventing unwanted aggregation that can quench fluorescence.[2] However, it is the functionalization of the aromatic backbone, particularly at the C2 and C7 positions, that allows for the fine-tuning of the electronic and optical properties of the resulting materials.[4]

The Iodine Advantage: A Gateway to Molecular Diversity and Unique Photophysics

The strategic incorporation of iodine atoms onto the fluorene backbone serves two primary purposes: providing a reactive handle for further molecular elaboration and modulating the photophysical properties of the molecule through the "heavy atom effect."

A Versatile Synthetic Intermediate

Iodinated fluorenes are exceptionally valuable building blocks in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5][6][7] This reactivity allows for the straightforward introduction of a wide array of functional groups, including aryl, heteroaryl, and alkynyl moieties.[4][8] This synthetic flexibility is paramount for creating complex, π-conjugated systems with tailored properties for specific applications.[5] For instance, 2,7-diiodofluorene can be used as a central core to build symmetrical molecules with extended conjugation, influencing their absorption and emission characteristics.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2,7-Diiodofluorene

This protocol outlines a general procedure for the synthesis of a 2,7-disubstituted fluorene derivative using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,7-Diiodo-9,9-dihexylfluorene

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 4 equivalents)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add 2,7-diiodo-9,9-dihexylfluorene (1 equivalent), the arylboronic acid (2.2 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water mixture and the K₂CO₃ (4 equivalents).

-

Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-9,9-dihexylfluorene.

The Heavy Atom Effect: Unlocking Phosphorescence

The presence of a heavy atom like iodine in a molecule can significantly influence its photophysical properties. The "heavy atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition of an electron from an excited singlet state (S₁) to a triplet state (T₁).[9][10] While most organic molecules are fluorescent (emission from S₁), the enhanced ISC in iodinated derivatives can lead to significant phosphorescence (emission from T₁).[9][11] This phenomenon is particularly valuable in the development of materials for organic light-emitting diodes (OLEDs), where harvesting triplet excitons can dramatically increase the internal quantum efficiency.[9]

The introduction of iodine can increase the rate of intersystem crossing by orders of magnitude. For example, functionalization of a carbazole-based molecule with iodine resulted in a 4-fold increase in the reverse intersystem crossing (RISC) rate, a key process in thermally activated delayed fluorescence (TADF) materials.[9]

Diagram: The Heavy Atom Effect on Photophysical Pathways

Caption: Design principle of a fluorene-based fluorescent sensor.

Medicinal Chemistry and Drug Delivery

While the direct application of iodinated fluorene derivatives as therapeutic agents is an area of ongoing research, their role as versatile scaffolds in medicinal chemistry is significant. The fluorene core is present in some biologically active molecules, and the ability to introduce diverse functionalities via iodinated intermediates allows for the rapid generation of compound libraries for drug screening. Furthermore, the incorporation of fluorine (often introduced via precursors that may be synthesized from iodinated compounds) is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. [12][13][14]The use of fluorinated taxoids in tumor-targeted drug delivery is a notable example of this approach. [15]

Conclusion and Future Outlook

Iodinated fluorene derivatives represent a powerful and versatile platform for the development of advanced organic materials and complex molecular architectures. Their utility as synthetic intermediates, coupled with the unique photophysical properties imparted by the iodine atom, has led to significant advancements in organic electronics, including OLEDs and solar cells. Emerging applications in fluorescent sensing and medicinal chemistry further highlight the broad potential of this class of compounds.

Future research will likely focus on the development of novel synthetic methodologies for the efficient and selective iodination of the fluorene core. The design of new iodinated fluorene-based materials with enhanced performance in optoelectronic devices, particularly those that harness the heavy atom effect for efficient phosphorescence, will continue to be a major thrust. Moreover, the exploration of their potential in biological applications, from bioimaging to targeted drug delivery, is a promising avenue for future investigation. The continued exploration of iodinated fluorene derivatives is poised to unlock even more innovative solutions to challenges in materials science and medicine.

References

-

Shi, G., Chen, D., et al. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. Organic Letters, 18(12), 2958-2961. [Link]

-

Shi, G., Chen, D., et al. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C-C Bond Formation. PubMed. [Link]

- (n.d.). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules.

-

Shi, G., Chen, D., et al. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C-C Bond Formation. Semantic Scholar. [Link]

- (n.d.).

- van der Vlies, A. J., et al. (2025). Synthesis of Fluorinated O-IDTBR Acceptors for Organic Solar Cells. Request PDF.

- (n.d.).

- (n.d.). Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems.

- (n.d.). Side-chain Engineering on Fluorene-based Hole Transport Materials for Low-cost Perovskite Solar Cells with High Stability. LUTPub.

- (2022).

- (2024).

- (2023). Dihydroindenofluorenes as building units in organic semiconductors for organic electronics.

- (2021).

-

Wilson, P. G., Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. [Link]

- (n.d.).

- (n.d.).

- (2022).

- (n.d.). Synthesis, characterization and photophysical processes of fluorene derivative containing naphthalene nucleus. Chemsrc.

- (n.d.).

- (2023). Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells. PMC - PubMed Central.

- Kumar, D., Justin Thomas, K. R., et al. (n.d.). Organic Dyes Containing Fluorene Decorated with Imidazole Units for Dye-Sensitized Solar Cells.

- (2025). Highly transparent dye-sensitized solar cells with UV-absorbing fluorene dyes and tetramethylthiourea electrolytes. PMC - NIH.

- (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. United Arab Emirates - Ministry of Health and Prevention.

- (n.d.).

- (n.d.).

- (n.d.). ACS Catalysis Journal.

-

(2010). Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. PubMed. [Link]

- (2025). Excitation‐Wavelength‐Dependent Phosphorescence‐Fluorescence Switching Though Modulating Heavy Atom Effect.

-

Kumar, D., Justin Thomas, K. R., et al. (2014). Organic dyes containing fluorene decorated with imidazole units for dye-sensitized solar cells. PubMed. [Link]

- (2024). Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc..

- (n.d.).

- (n.d.). Effect of the iodine atom position on the phosphorescence of BODIPY derivatives: a combined computational and experimental study.

- (n.d.).

- (2025). The Role of Fluorene Derivatives in Next-Gen Photoelectric Devices.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

- (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.

- (n.d.). Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

- (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

- (n.d.). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. RSC Publishing.

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- (n.d.). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. OUCI.

- (n.d.). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PMC - PubMed Central.

-

Gao, W., Yan, M., et al. (2012). Fluorescent sensor based on a novel conjugated polyfluorene derivative. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,7-Diiodo-9H-fluorene

This guide provides comprehensive safety and handling precautions for 2,7-Diiodo-9H-fluorene, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety protocols for halogenated aromatic compounds and powdered reagents, aiming to foster a proactive safety culture by elucidating the scientific rationale behind each recommendation.

Understanding the Hazard Profile of 2,7-Diiodo-9H-fluorene

While specific toxicological data for 2,7-Diiodo-9H-fluorene is not extensively documented in publicly available literature, a thorough hazard assessment can be constructed by examining its chemical structure, the properties of the fluorene backbone, and the behavior of analogous halogenated, particularly iodinated, aromatic compounds.

1.1. The Fluorene Moiety: The parent compound, 9H-fluorene, is a polycyclic aromatic hydrocarbon (PAH). While not classified as a carcinogen by major regulatory bodies, some studies on fluorene derivatives have indicated potential for adverse health effects, including reproductive and developmental toxicity[1][2][3][4]. For instance, fluorene-9-bisphenol has been shown to exhibit endocrine-disrupting properties[1][2][3]. Therefore, the fluorene core itself warrants cautious handling.

1.2. The Influence of Iodine Substitution: The presence of two iodine atoms significantly influences the molecule's reactivity and toxicological profile. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions, including thermal stress and potentially metabolic processes[5]. While this reactivity is useful in synthesis, it also presents hazards.

-

Formation of Toxic Byproducts: Studies on iodinated aromatic compounds, particularly in the context of water disinfection, have shown that they can be precursors to highly toxic iodinated disinfection byproducts (I-DBPs)[6][7][8][9]. This suggests that the metabolic breakdown or environmental degradation of 2,7-Diiodo-9H-fluorene could potentially lead to the formation of harmful substances.

-

Hazardous Decomposition: Upon combustion or thermal decomposition, halogenated hydrocarbons can release toxic and corrosive gases. For 2,7-Diiodo-9H-fluorene, this would include carbon monoxide, carbon dioxide, hydrogen iodide, and elemental iodine vapor[10]. Hydrogen iodide is a corrosive acid, and iodine vapor can cause severe respiratory and eye irritation.

1.3. Physical Form and Associated Hazards: 2,7-Diiodo-9H-fluorene is typically supplied as a solid powder. Powdered materials, especially if fine, pose an inhalation hazard and can be easily dispersed in the laboratory environment, leading to contamination of surfaces and equipment[11].

Based on this analysis, it is prudent to treat 2,7-Diiodo-9H-fluorene as a hazardous substance with potential for skin, eye, and respiratory irritation, and with unknown long-term toxicological effects.

Prudent Practices for Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure.

2.1. Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of powdered 2,7-Diiodo-9H-fluorene should be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to prevent inhalation of the dust[11][12]. The airflow in a standard fume hood should be monitored to ensure it does not create excessive turbulence that could disperse the powder[11].

-

Enclosed Systems: For larger quantities or repetitive tasks, the use of glove bags or glove boxes provides a higher level of containment[13][14].

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures[12][15].

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Given the lack of specific permeation data, it is advisable to change gloves frequently, especially after direct contact with the substance. |

| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation. | To protect the eyes from dust particles and potential splashes of solutions containing the compound. |

| Body Protection | A lab coat, buttoned to its full length. For larger quantities or procedures with a higher risk of contamination, a disposable chemical-resistant gown is recommended. | To protect the skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when working in a fume hood. If engineering controls are not feasible or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used. | To prevent the inhalation of airborne particles. |

2.3. Administrative Controls and Safe Work Practices

-

Designated Areas: All work with 2,7-Diiodo-9H-fluorene should be conducted in a designated area, clearly marked with appropriate hazard signs[16].

-

Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[16].

-

Minimizing Dust Generation: Handle the solid material carefully to avoid creating dust. Use spatulas to gently transfer the powder. Avoid pouring the solid from a height[11].

Step-by-Step Experimental Protocols

Adherence to detailed, standardized procedures is paramount for ensuring safety and experimental reproducibility.

3.1. Weighing 2,7-Diiodo-9H-fluorene

This protocol is designed to minimize the risk of inhalation and contamination during the weighing of the powdered compound.

-

Preparation: Don all required PPE. Designate a work area within a ventilated enclosure (fume hood or ventilated balance enclosure). Cover the work surface with absorbent, disposable bench paper[11].

-

Tare the Container: Place a suitable weighing container (e.g., a glass vial or weigh boat) on the analytical balance and tare it.

-

Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of 2,7-Diiodo-9H-fluorene from the stock bottle to the tared container. Perform this transfer slowly and close to the surface of the container to minimize dust formation[11].

-

Sealing and Cleaning: Securely cap the stock bottle immediately after use. Gently tap the weighing container to settle the powder.

-

Decontamination: Carefully wipe the spatula with a damp cloth or a cloth moistened with a suitable solvent (e.g., isopropanol). Decontaminate the exterior of the stock bottle and the weighing container. Dispose of the cleaning materials as hazardous waste.

3.2. Dissolving 2,7-Diiodo-9H-fluorene

-

Solvent Addition: In a fume hood, add the desired solvent to the flask or vial containing the pre-weighed 2,7-Diiodo-9H-fluorene.

-

Dissolution: Cap the container and agitate gently by swirling or using a magnetic stirrer until the solid is fully dissolved. If necessary, gentle heating can be applied, but this should be done with caution and in a well-ventilated area, as it may increase the rate of decomposition if the compound is thermally sensitive.

-

Handling the Solution: Once dissolved, the risk of aerosolization of the powder is eliminated. However, standard precautions for handling solutions of hazardous materials should still be followed, including the use of appropriate PPE to prevent skin and eye contact[11].

Storage and Waste Management

4.1. Storage Requirements

-

Store 2,7-Diiodo-9H-fluorene in a tightly sealed container in a cool, dry, and well-ventilated area[10].

-

Keep it away from strong oxidizing agents and sources of heat or ignition[17][18].

-

Store in a designated area for hazardous chemicals, segregated from incompatible materials.

4.2. Waste Disposal

-

All solid waste contaminated with 2,7-Diiodo-9H-fluorene (e.g., used gloves, weigh boats, contaminated bench paper) should be collected in a clearly labeled, sealed hazardous waste container.

-

Solutions containing the compound should be disposed of in a designated halogenated organic waste stream.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies is crucial for mitigating harm.

5.1. Spill Management

The appropriate response to a spill depends on its scale and location.